ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases due to its ability to interact with multiple biological targets . In industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved may vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol . While these compounds share a common indole core, they differ in their substituents and biological activities.
Properties
Molecular Formula |
C20H20BrN3O4 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
ethyl 4-[(5-bromopyridine-3-carbonyl)amino]-5-methoxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O4/c1-5-28-20(26)16-11(2)24(3)14-6-7-15(27-4)18(17(14)16)23-19(25)12-8-13(21)10-22-9-12/h6-10H,5H2,1-4H3,(H,23,25) |
InChI Key |
OWGGGCJPVZVAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)C3=CC(=CN=C3)Br)C)C |
Origin of Product |
United States |
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